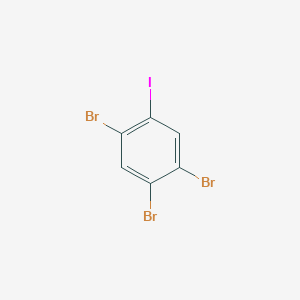

1,2,4-Tribromo-5-iodobenzene

Description

Significance of Highly Halogenated Aromatic Compounds in Advanced Organic Synthesis

Highly halogenated aromatic compounds are pivotal building blocks in the synthesis of a wide array of functional materials, pharmaceuticals, and agrochemicals. mdpi.com The presence of multiple halogen substituents on an aromatic ring allows for selective and sequential functionalization through various cross-coupling reactions. acs.org This step-wise modification is crucial for creating intricate molecular frameworks that would be challenging to assemble through other synthetic routes. The differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Br) is a key feature that enables chemists to control the introduction of different substituents at specific positions. wikipedia.org This controlled derivatization is fundamental to the development of new organic materials with tailored electronic and photophysical properties, as well as for the synthesis of complex biologically active molecules. mdpi.comnih.gov The ability to introduce a variety of functional groups onto a polyhalogenated scaffold makes these compounds indispensable tools in medicinal chemistry and materials science. thieme-connect.comresearchgate.net

Unique Reactivity Landscape of Benzenes with Multiple Halogen Substituents

The reactivity of a benzene (B151609) ring is significantly influenced by the nature and position of its substituents. studymind.co.uklibretexts.org Halogens, being electronegative, generally deactivate the aromatic ring towards electrophilic substitution through an inductive effect. uci.edumsu.edustackexchange.com However, they also possess non-bonding electron pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions. uci.edustackexchange.com In polyhalogenated benzenes, this interplay of inductive and resonance effects becomes more complex. khanacademy.org

The presence of multiple halogens creates a unique reactivity landscape where the regioselectivity of reactions can be finely tuned. nih.gov For instance, in metal-halogen exchange reactions, the more electropositive halogen (iodine) is typically more reactive than the lighter halogens (bromine, chlorine). pku.edu.cnias.ac.in This differential reactivity is also observed in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, where the carbon-iodine bond will preferentially undergo oxidative addition over a carbon-bromine bond. wikipedia.orgthieme-connect.comrsc.orglibretexts.org This selectivity allows for a programmed, site-specific introduction of various organic fragments, providing a powerful strategy for the synthesis of highly substituted and unsymmetrical aromatic compounds. nih.govwuxiapptec.com

Furthermore, the steric hindrance imposed by multiple halogen atoms can also direct the course of a reaction, favoring substitution at less hindered positions. nih.gov The combination of electronic and steric factors in polyhalogenated benzenes thus offers a sophisticated level of control over their chemical transformations.

Scope and Research Focus on 1,2,4-Tribromo-5-iodobenzene within Contemporary Organic Chemistry

Within the diverse family of polyhalogenated aromatics, this compound has emerged as a compound of significant interest. Its structure, featuring three bromine atoms and one iodine atom, presents a rich platform for investigating selective functionalization. The pronounced difference in reactivity between the C-I and C-Br bonds makes it an ideal substrate for sequential cross-coupling reactions.

Current research on this compound is primarily focused on exploiting this reactivity difference to synthesize complex, highly substituted aromatic compounds. For example, the iodine atom can be selectively targeted in a Sonogashira or Suzuki coupling, leaving the three bromine atoms available for subsequent transformations. This allows for the stepwise and controlled introduction of different functional groups, leading to the construction of molecules with precise substitution patterns that are relevant to materials science and medicinal chemistry. The study of such selective reactions on this compound contributes to a deeper understanding of the fundamental principles governing the reactivity of polyhalogenated systems and expands the synthetic chemist's toolbox for creating novel and valuable molecules.

Physicochemical Properties of this compound

The compound this compound is a solid at room temperature with the chemical formula C₆H₂Br₃I. nih.govfluorochem.co.uk

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Br₃I nih.gov |

| Molecular Weight | 440.70 g/mol nih.gov |

| Monoisotopic Mass | 437.67514 Da nih.gov |

| CAS Number | 366496-32-4 nih.govfluorochem.co.uk |

| IUPAC Name | This compound nih.govfluorochem.co.uk |

| SMILES | C1=C(C(=CC(=C1Br)I)Br)Br nih.gov |

| InChI Key | BNXDXWIITANRSS-UHFFFAOYSA-N nih.govfluorochem.co.uk |

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively reported in readily available literature, its synthesis can be inferred from general knowledge of aromatic halogenation reactions. The preparation would likely involve the multi-step halogenation of a suitable benzene derivative. For instance, starting with a brominated or iodinated benzene, subsequent halogenation steps using appropriate brominating or iodinating agents and catalysts would be employed to introduce the remaining halogen atoms at the desired positions. The regioselectivity of these reactions would be guided by the directing effects of the existing halogen substituents.

Reactivity and Synthetic Applications of this compound

The primary synthetic utility of this compound lies in its capacity for selective functionalization, driven by the differential reactivity of its carbon-halogen bonds.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tribromo-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXDXWIITANRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366496-32-4 | |

| Record name | 1,2,4-Tribromo-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Polyhalogenated Brominated and Iodinated Benzenes

Selective Functionalization via Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for the regioselective formation of organometallic reagents from polyhalogenated aromatics. ias.ac.in In the case of 1,2,4-tribromo-5-iodobenzene, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would preferentially lead to the exchange of the iodine atom due to the higher reactivity of the C-I bond compared to the C-Br bonds. pku.edu.cnuwindsor.ca This generates a lithiated intermediate, 2,4,5-tribromophenyllithium, which can then be reacted with a variety of electrophiles to introduce a new substituent at the C-5 position. It is crucial to maintain low temperatures during these reactions to prevent the decomposition of the thermally unstable lithiated intermediates. lookchem.comgoogle.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org this compound is an excellent substrate for these transformations due to the distinct reactivities of its halogen substituents.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, can be selectively performed on this compound. nih.govrsc.org The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and it occurs preferentially at the more reactive C-I bond. nih.govrsc.org This allows for the selective coupling of an aryl or vinyl boronic acid at the C-5 position, leaving the three bromine atoms intact for further functionalization. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve mono-alkylation or mono-arylation at the iodine-bearing carbon. nih.gov

Similarly, the Sonogashira coupling, which involves the coupling of a terminal alkyne with an organic halide, can be selectively carried out at the C-I bond of this compound. wikipedia.orglibretexts.org The higher reactivity of the C-I bond towards the palladium catalyst ensures that the alkynyl group is introduced at the C-5 position. nih.govorganic-chemistry.orgbeilstein-journals.org This selectivity provides a route to synthesize arylalkynes with multiple bromine atoms, which can then be used as building blocks for more complex structures. organic-chemistry.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org

Advanced Spectroscopic Characterization and Computational Approaches for Halogenated Arenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For polyhalogenated benzenes like 1,2,4-tribromo-5-iodobenzene, with its limited number of protons, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of the chemical structure.

The structure of this compound features two aromatic protons. The chemical shifts of these protons in the ¹H NMR spectrum are influenced by the electronic effects of the four halogen substituents. The bromine and iodine atoms are electron-withdrawing through induction but also exhibit some electron-donating character through resonance. The precise positions of the proton signals are a result of the interplay of these effects. In aromatic systems, protons typically resonate in the range of 6.5-8.5 ppm. compoundchem.com For this compound, two distinct signals would be expected for the two non-equivalent protons.

The ¹³C NMR spectrum provides more detailed information about the carbon framework. compoundchem.com With six unique carbon atoms in the benzene (B151609) ring, six distinct signals are expected. Four of these signals correspond to carbons directly bonded to the halogen atoms (ipso-carbons), and two correspond to the carbons bonded to hydrogen. The chemical shifts of the ipso-carbons are significantly affected by the attached halogen, with heavier halogens generally causing a more upfield shift (the "heavy-atom effect"). oregonstate.edu

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with the signals of the carbons to which they are directly attached. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for assigning the quaternary carbons.

Table 1: NMR Techniques for the Structural Elucidation of this compound

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information on the number of different types of protons and their electronic environment. |

| ¹³C NMR | Reveals the number of non-equivalent carbon atoms in the molecule. |

| HSQC | Correlates each proton with the carbon atom to which it is directly bonded. |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away, aiding in the assignment of quaternary carbons. |

| COSY | Can indicate scalar coupling between neighboring protons, though in this case, the protons are not adjacent. |

This is an interactive table. Click on the headers to sort.

The presence of heavy atoms like bromine and especially iodine in this compound has a profound impact on the NMR parameters, an influence known as the "heavy atom effect". d-nb.info This effect is primarily due to relativistic contributions, particularly spin-orbit coupling, which alters the shielding of nearby nuclei. mdpi.comnih.gov

For ¹³C NMR, the heavy atom effect is most pronounced on the ipso-carbon. The spin-orbit coupling induced by the heavy halogen leads to a significant upfield shift (lower ppm value) for the carbon directly attached to it. mdpi.com This effect is generally larger for iodine than for bromine. Therefore, the carbon atom bonded to iodine in this compound is expected to be the most shielded among the halogenated carbons.

In ¹H NMR, the heavy atom effect can also be observed, though it is generally smaller than in ¹³C NMR. The chemical shifts of the protons ortho and meta to the heavy halogens can be influenced. mdpi.com These effects are complex and depend on the interplay of electronic and relativistic contributions.

Coupling constants can also be affected. While proton-proton coupling between the two non-adjacent protons in this compound would be small (meta coupling), the one-bond carbon-hydrogen coupling constants (¹JCH) and longer-range carbon-hydrogen couplings (ⁿJCH) can provide valuable structural information. The electronegativity of the substituents can influence these values, although direct heavy atom effects on coupling constants are less commonly discussed than their effects on chemical shifts.

Computational Chemistry for Spectroscopic Predictions and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental spectroscopy. ruc.dk DFT calculations can predict NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra and providing insights into the electronic structure and reactivity of molecules like this compound. nih.gov

DFT calculations can provide a detailed picture of the electronic structure of this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and the electron density distribution. This information is fundamental to understanding the molecule's reactivity. For instance, the calculated electrostatic potential surface can indicate regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).

DFT is a valuable tool for exploring the reactivity of this compound by calculating the energetics of potential reaction pathways. For a given reaction, DFT can be used to determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, in a hypothetical nucleophilic aromatic substitution reaction involving this compound, DFT could be used to model the approach of the nucleophile to the aromatic ring, the formation of the Meisenheimer complex (a key intermediate), and the departure of a leaving group. By comparing the activation energies for the displacement of each of the four halogen atoms, one could predict the most likely site of substitution.

While this compound is a relatively rigid molecule, some degree of conformational flexibility might arise from minor out-of-plane distortions of the substituents. DFT can be used to perform a conformational analysis to identify the lowest energy geometry. beilstein-journals.orgnih.gov

Furthermore, DFT is highly effective in studying non-covalent intermolecular interactions, which govern the properties of the compound in the solid state and in solution. nih.govscispace.com For this compound, halogen bonding is a particularly important type of intermolecular interaction. researchgate.net Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. DFT calculations can quantify the strength of these interactions and predict the preferred packing arrangements in the solid state.

Table 2: Applications of DFT in the Study of this compound

| DFT Application | Insights Gained |

| Geometry Optimization | Provides the most stable three-dimensional structure of the molecule. |

| NMR Chemical Shift Prediction | Aids in the assignment of experimental ¹H and ¹³C NMR spectra. |

| Electronic Structure Analysis | Maps the electron density and electrostatic potential, revealing reactive sites. |

| Reaction Pathway Modeling | Calculates the energies of reactants, products, and transition states to predict reaction outcomes and rates. |

| Intermolecular Interaction Analysis | Quantifies the strength of non-covalent forces like halogen bonding, explaining solid-state properties. |

This is an interactive table. Click on the headers to sort.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Halogenated Aromatics

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to predict the physicochemical properties and biological activities of chemical compounds, respectively. ucsb.edunih.gov These models are founded on the principle that the properties and activities of a chemical are directly related to its molecular structure. By establishing a mathematical relationship between chemical structure and a specific endpoint (e.g., boiling point, toxicity), QSPR and QSAR can forecast the behavior of new or untested compounds. nih.govresearchgate.net This approach is particularly valuable for classes of compounds like halogenated aromatics, which include substances such as this compound, due to the large number of possible congeners and the need to prioritize them for experimental testing.

The development of a robust QSPR or QSAR model typically involves several key stages: the careful compilation and curation of a dataset of compounds with known properties or activities, the calculation of molecular descriptors that numerically represent the chemical structure, the development of a mathematical model using statistical methods like multiple linear regression, and rigorous validation to ensure the model's predictive power. nih.gov

Molecular Descriptors in Halogenated Aromatic Modeling

The predictive accuracy of any QSPR/QSAR model is fundamentally dependent on the molecular descriptors used to encode the structure. nih.gov For halogenated aromatics, descriptors must capture the influence of the number, type, and position of the halogen substituents on the aromatic ring. These descriptors can be broadly categorized.

| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | 3D descriptors that define the size and shape of the molecule. | Important for modeling interactions with biological receptors or enzymes where molecular fit is critical. |

Research Findings and Applications

QSPR and QSAR studies have been successfully applied to various classes of halogenated aromatic hydrocarbons to predict a range of endpoints. A key area of application is in ecotoxicology, where models are developed to predict the toxicity of these compounds to aquatic organisms, thereby reducing the need for extensive animal testing. researchgate.net

One study focused on creating a reliable model to predict the aquatic toxicity of 142 halogenated aromatic hydrocarbons, including substituted benzenes and toluenes. osti.gov Using topological indices as the primary descriptors, researchers developed a model with high predictive capacity for toxicity towards Daphnia magna. osti.gov Such models are critical for the environmental risk assessment of industrial chemicals.

Research has also highlighted the importance of using accurate, high-level computational methods for generating molecular descriptors. While semi-empirical methods have been common, studies show that using quantum-chemical descriptors calculated with more rigorous ab initio or density functional theory (DFT) methods can result in improved QSAR models with better correlation to experimental data. nih.gov

Furthermore, for halogenated aromatics, understanding the specific interactions that halogens can participate in is crucial. Halogen bonding, a non-covalent interaction involving the electropositive region on a halogen atom, has been identified as a significant factor in medicinal chemistry and molecular modeling. nih.gov QSPR models that specifically account for parameters describing halogen bonding have been developed for substituted halobenzenes, providing more accurate predictions of their interaction potential. nih.gov These models are vital for designing molecules with specific binding affinities in fields like drug discovery.

In the context of predicting the toxicity of aromatic compounds to amphibians, QSAR models have been developed for tadpoles of the Japanese brown frog (Rana japonica). nih.gov These models provide essential tools for assessing chemical toxicity in data-poor contexts, highlighting the broad applicability of QSAR in ecological protection. nih.gov

Intermolecular Interactions and Halogen Bonding in Halogenated Aryl Systems

Theoretical Frameworks of Halogen Bonding

The modern understanding of halogen bonding is rooted in detailed theoretical and computational models that explain the seemingly counterintuitive attraction between an electronegative halogen atom and a Lewis base.

The foundation of understanding halogen bonding lies in the concept of the σ-hole, which describes the anisotropic distribution of electron density around a covalently bonded halogen atom. acs.orgacs.org While the halogen atom is generally electronegative, the electron density is not uniformly distributed. Specifically, along the extension of the R-X covalent bond (where R is a carbon atom in an aryl system and X is a halogen), there exists a region of lower electron density, which can even result in a positive electrostatic potential. nih.gov This region is termed the "σ-hole". acs.orgnih.gov

The formation of the σ-hole can be attributed to the electron-withdrawing effect of the group attached to the halogen and the polarizability of the halogen itself. In a molecule like 1,2,4-Tribromo-5-iodobenzene, the electron-withdrawing nature of the benzene (B151609) ring and the other halogen substituents enhances the magnitude of the σ-hole on the halogen atoms. The size and positive potential of the σ-hole increase with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org Consequently, the iodine atom in this compound is expected to possess the most significant σ-hole, making it the most potent halogen bond donor among the substituents. The bromine atoms also possess σ-holes, albeit of a lesser magnitude. jyu.fi This anisotropic charge distribution, with a positive cap on the outer side of the halogen and a negative equatorial belt, is the key to the directionality and strength of halogen bonds. jyu.fi

Computational chemistry has been instrumental in elucidating the nature and energetics of halogen bonds. acs.org Density Functional Theory (DFT) and ab initio methods are widely used to model and analyze these interactions in halogenated aryl systems. nih.gov These studies allow for the calculation of interaction energies, geometric parameters, and the visualization of electrostatic potential surfaces, which are crucial for understanding the characteristics of halogen bonds.

For polyhalogenated benzenes, computational studies reveal that the strength of a halogen bond is not solely dependent on the identity of the halogen atom but is also influenced by the electronic environment created by the other substituents on the aromatic ring. In this compound, the presence of three bromine atoms, which are electron-withdrawing, is expected to enhance the σ-hole on the iodine atom, thereby strengthening its potential as a halogen bond donor.

Computational analyses of similar polyhalogenated compounds, such as 1,3-dibromo-2-iodo-5-nitrobenzene, have shown the presence of various intermolecular halogen-halogen contacts. nih.gov These studies can even predict unconventional halogen bonds, such as Brδ+⋯Iδ− interactions, where the more electronegative bromine atom acts as the halogen bond donor. nih.gov This highlights the complexity of intermolecular interactions in highly substituted aromatic systems and the power of computational methods in predicting and rationalizing these non-covalent bonds.

| Interaction Type | Typical Interaction Energy (kcal/mol) | Key Features |

| C-I···N | -3.0 to -6.0 | Highly directional, strong σ-hole on iodine |

| C-Br···N | -2.0 to -4.0 | Directional, moderate σ-hole on bromine |

| C-Cl···N | -1.0 to -2.5 | Weaker directionality and σ-hole |

| C-I···O | -2.5 to -5.0 | Important in biological systems and crystal engineering |

| C-Br···O | -1.5 to -3.5 | Common in supramolecular assemblies |

Halogen-π Interactions with Aromatic Systems

Halogen atoms, particularly those with significant σ-holes like iodine and bromine, can act as electrophiles and interact favorably with the electron-rich π-systems of aromatic rings. rsc.orgnih.gov This type of non-covalent interaction, known as a halogen-π interaction, plays a significant role in the solid-state packing of many halogenated aromatic compounds. rsc.org

In the context of this compound, the iodine and bromine atoms can engage in halogen-π interactions with the aromatic rings of neighboring molecules. The geometry of these interactions can vary, but they are generally characterized by the halogen atom being positioned above the plane of the aromatic ring. nih.gov The strength of the halogen-π interaction is influenced by the size of the σ-hole on the halogen and the electron density of the aromatic π-system. rsc.org Computational studies on similar systems, such as trityl alcohols bearing multiple bromine or iodine atoms, have quantified these interaction energies to be in the range of -2 to -4 kcal/mol per contact. rsc.org

Influence of Multiple Halogens on Halogen Bonding Propensities

The presence of multiple halogen substituents on an aromatic ring, as in this compound, has a profound effect on the molecule's halogen bonding capabilities. The substituents can electronically influence each other, modulating the magnitude of their respective σ-holes. The electron-withdrawing nature of the bromine atoms in this compound is expected to increase the positive electrostatic potential of the σ-hole on the iodine atom, making it a stronger halogen bond donor.

Furthermore, the steric arrangement of the halogens dictates the possible geometries of intermolecular interactions. The substitution pattern in this compound allows for a variety of potential halogen-halogen and halogen-π interactions, leading to complex and potentially polymorphic solid-state structures. Studies on closely related compounds, such as 1,3-dibromo-2-iodo-5-nitrobenzene, have revealed intricate networks of halogen bonds, including both conventional and "anomalous" interactions where a more electronegative halogen acts as the donor. nih.gov The interplay between the different halogen atoms in forming these networks is a key aspect of the crystal engineering of polyhalogenated aromatic compounds. nih.gov

Applications of Halogen Bonding in Supramolecular Chemistry and Crystal Engineering

The directionality, tunability, and strength of halogen bonds make them a powerful tool in supramolecular chemistry and crystal engineering. researchgate.netyoutube.com By understanding and controlling these interactions, it is possible to design and synthesize novel solid-state materials with desired structures and properties.

In the case of polyhalogenated benzenes like this compound, halogen bonding can be utilized to direct the self-assembly of molecules into specific supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. mdpi.comrsc.org The ability to form robust and directional interactions allows for the predictable construction of co-crystals with other molecules that can act as halogen bond acceptors. rsc.org For instance, nitrogen-containing heterocycles are excellent halogen bond acceptors for the iodine and bromine atoms of this compound.

Advanced Applications and Research Outlook for 1,2,4 Tribromo 5 Iodobenzene and Derivatives

Role as Building Blocks in the Synthesis of Complex Organic Molecules

Polyhalogenated arenes are crucial building blocks because they offer multiple reaction sites on a single aromatic core. nih.govnih.gov The utility of 1,2,4-Tribromo-5-iodobenzene stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. This reactivity hierarchy enables chemists to perform sequential and selective chemical modifications, introducing different functional groups at specific positions on the benzene (B151609) ring. This step-wise approach is a powerful strategy for rapidly and efficiently constructing complex molecular architectures that would be difficult to assemble otherwise. nih.govresearchgate.net

The controlled, stepwise functionalization of this compound makes it an excellent precursor for creating large, conjugated organic systems used in optoelectronic devices and as organic semiconductors. The synthesis of these materials often requires the precise assembly of various aromatic units to build a desired molecular framework.

By first targeting the highly reactive C-I bond, a specific molecular fragment can be introduced via reactions like Suzuki, Stille, or Sonogashira couplings. Subsequently, the less reactive C-Br bonds can be functionalized in a second step, potentially introducing different groups. This methodology allows for the creation of donor-acceptor-donor (D-A-D) type molecules, which are a cornerstone in the design of high-performance n-channel organic field-effect transistors (OFETs). researchgate.net The ability to build these complex structures with high regioselectivity is essential for tuning the electronic properties, such as the band gap and charge mobility, of the final material. researchgate.netgoogle.com The strategic placement of different substituents on the aromatic core, facilitated by precursors like this compound, is a key strategy for developing advanced organic electronic materials.

Methods to functionalize arenes in a site-selective manner are highly sought after for constructing molecules with potential medicinal or agrochemical applications. nih.govnih.gov The core structure of this compound can serve as a scaffold onto which various functional groups can be attached. This process is integral to generating molecular diversity in drug discovery and agrochemical development.

For example, many biologically active compounds feature a substituted benzene ring. Using this compound, a research program could systematically replace the iodine and bromine atoms with different chemical moieties to create a library of related compounds. This library can then be screened for biological activity. The 1,2,4-triazole (B32235) ring, for instance, is a known pharmacophore found in compounds with antifungal properties. chemimpex.com The ability to precisely attach such heterocyclic structures and other functional groups to a central phenyl ring through selective cross-coupling reactions is a foundational technique in modern medicinal and agricultural chemistry. kerala.gov.in

Design and Synthesis of Functionalized Polyhalogenated Aromatics for Specific Applications

The design of a synthetic route using a polyhalogenated substrate like this compound hinges on exploiting the predictable differences in carbon-halogen bond reactivity. The primary strategy involves sequential cross-coupling reactions, where reaction conditions are tailored to target one type of halogen over another.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This allows for a predictable, stepwise functionalization. A typical synthetic plan would involve:

Selective C-I Bond Functionalization: The first reaction is performed under conditions mild enough to activate the C-I bond while leaving the C-Br bonds untouched.

Subsequent C-Br Bond Functionalization: After the first coupling, the resulting tribromo-substituted intermediate is subjected to more forcing reaction conditions (e.g., different ligands, higher temperatures) to activate the C-Br bonds for a second, different coupling reaction.

This strategic approach provides precise control over the final molecular structure. nih.gov The choice of catalyst, ligands, solvents, and temperature can further influence the selectivity, especially when trying to differentiate between the three non-equivalent bromine atoms at the 1, 2, and 4 positions. nih.gov

| Step | Target Bond | Relative Reactivity | Typical Reaction Type | Potential Functional Group Introduced |

| 1 | C₅-I | Highest | Suzuki, Stille, Sonogashira | Aryl, Vinyl, Alkynyl |

| 2 | C₁-Br, C₂-Br, C₄-Br | Intermediate | Suzuki, Buchwald-Hartwig | Aryl, Amino, Ether |

Future Directions in the Chemical Research of Polyhalogenated Arenes

The field of polyhalogenated arene chemistry continues to evolve, with several key areas driving future research. A primary goal is to achieve even greater control over site-selectivity, particularly in molecules containing multiple identical halogen atoms (e.g., differentiating between the three bromine atoms in this compound). nih.govnih.gov

One of the most promising future directions is the continued development of "ligand-controlled" methodologies. nih.gov In this approach, the outcome and selectivity of a cross-coupling reaction are dictated by the specific ligand coordinated to the metal catalyst rather than by the inherent reactivity of the substrate. By designing highly specialized ligands, chemists aim to direct the catalyst to a specific C-Br bond, overriding the subtle electronic and steric differences between the positions.

Furthermore, a deeper mechanistic understanding of how selectivity arises is needed. nih.gov The use of computational tools, such as Density Functional Theory (DFT), is becoming increasingly crucial for modeling reaction pathways and predicting selectivity outcomes. nih.gov As the understanding of these processes improves, it will enable a more methodical and efficient approach to designing syntheses and predicting the ideal conditions for a desired transformation, further expanding the utility of complex building blocks like this compound in creating the next generation of materials and medicines.

Q & A

Basic: What are the recommended synthesis routes and characterization techniques for 1,2,4-Tribromo-5-iodobenzene?

Methodological Answer:

The compound is typically synthesized via sequential halogenation of benzene derivatives. A common approach involves electrophilic aromatic substitution, where iodine and bromine are introduced at specific positions using directing groups (e.g., nitro or methyl groups) to control regioselectivity . Post-synthesis purification may involve column chromatography or recrystallization in non-polar solvents. Characterization requires a combination of:

- NMR Spectroscopy : To confirm substitution patterns (e.g., H and C NMR for aromatic proton environments and coupling constants).

- Mass Spectrometry (GC-MS/LC-MS) : For molecular ion verification and purity assessment (e.g., m/z = 450.68 for [M]) .

- Elemental Analysis : To validate stoichiometric ratios of Br and I .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

The compound poses hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of volatilized particles.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

- Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How does this compound perform as a substrate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The compound’s iodine and bromine substituents enable selective cross-coupling. For example:

- Iodine Reactivity : The C-I bond undergoes oxidative addition with Pd(0) catalysts at lower temperatures (25–50°C), making it preferable for sequential coupling .

- Bromine Retention : Bromine groups remain inert under mild conditions, allowing orthogonal functionalization in multi-step syntheses.

- Experimental Design : Optimize catalyst loading (e.g., Pd(PPh)) and base (e.g., KCO) to minimize dehalogenation side reactions. Monitor reaction progress via TLC with UV visualization .

Advanced: How do solvent polarity and temperature influence the stability of this compound?

Methodological Answer:

Stability studies should employ:

- Accelerated Degradation Testing : Heat the compound in solvents (e.g., acetonitrile, toluene) at 40–80°C for 24–72 hours. Analyze decomposition products (e.g., HBr, HI) via ion chromatography .

- UV-Vis Spectroscopy : Track absorbance changes at λ~280 nm (aromatic π→π* transitions) to quantify degradation kinetics .

- Findings : Polar solvents (e.g., DMSO) accelerate decomposition due to nucleophilic attack on iodine, while non-polar solvents (toluene) enhance stability .

Advanced: How can researchers resolve contradictions in reported purity levels (e.g., 97% vs. supplier claims of >99%)?

Methodological Answer:

Discrepancies often arise from analytical method limitations:

- Purity Verification : Use orthogonal techniques:

- HPLC with UV/ELSD detection to quantify non-volatile impurities.

- Karl Fischer Titration for moisture content.

- Batch Comparison : Test multiple lots from suppliers (e.g., TCI Chemicals vs. BLD Pharm) to assess consistency .

- Synchrotron XRD : Resolve crystalline vs. amorphous impurities in solid samples .

Advanced: What strategies optimize the use of this compound in materials science (e.g., liquid crystals or MOFs)?

Methodological Answer:

- Coordination Chemistry : The iodine atom can act as a weak Lewis acid, binding to metal centers in metal-organic frameworks (MOFs). Screen metal precursors (e.g., Zn, Cu) in solvothermal conditions .

- Thermal Stability Analysis : Use TGA-DSC to determine decomposition thresholds (>200°C) for applications in high-temperature materials .

- DFT Calculations : Model electronic effects of bromine/iodine substituents on aromatic ring polarization to predict optoelectronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.